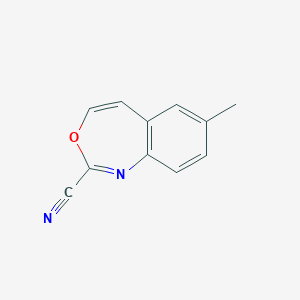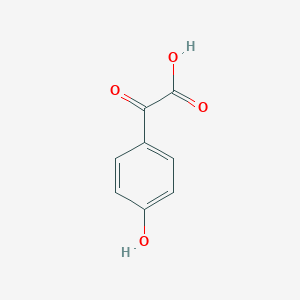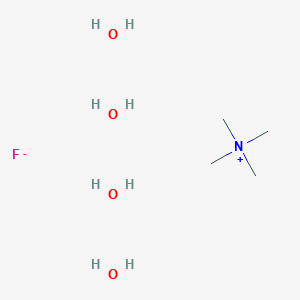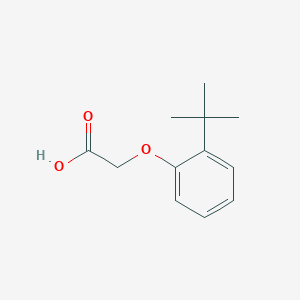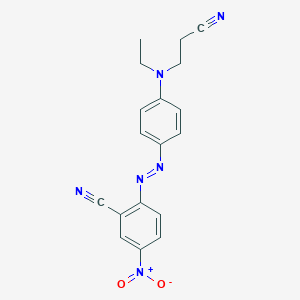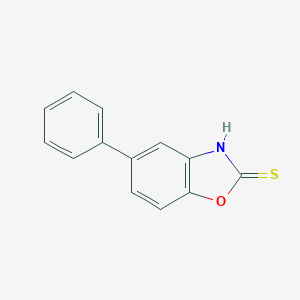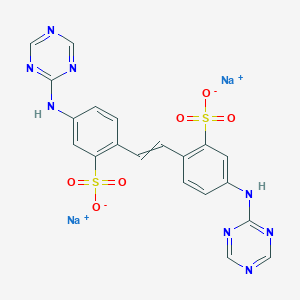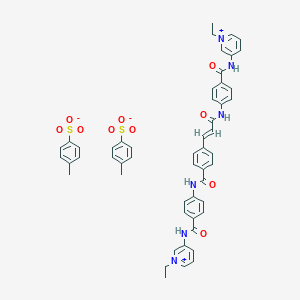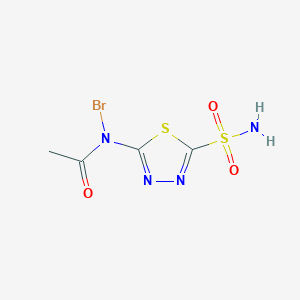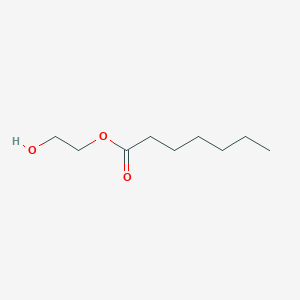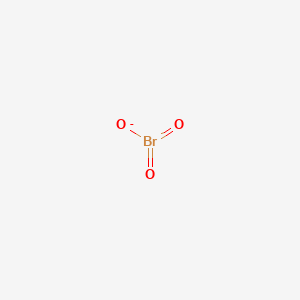
Octyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannaicosa-2,9-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannaicosa-2,9-dienoate is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in various fields. It is a stannoxane compound that has been synthesized using various methods, and it has been found to have several biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of Octyl (Octyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannaicosa-2,9-dienoate)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannaicosa-2,9-dienoate is not fully understood. However, it is believed to work by inhibiting the growth of cancer cells and microbes. It is also believed to work by scavenging free radicals and preventing oxidative stress.
Efectos Bioquímicos Y Fisiológicos
Octyl (Octyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannaicosa-2,9-dienoate)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannaicosa-2,9-dienoate has several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which leads to the death of the cancer cells. It has also been found to inhibit the growth of various bacteria and fungi. Additionally, it has been found to scavenge free radicals and prevent oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Octyl (Octyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannaicosa-2,9-dienoate)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannaicosa-2,9-dienoate has several advantages for lab experiments. It is easy to synthesize and is relatively stable. Additionally, it has been found to be effective against various types of cancers and microbes. However, it also has some limitations. It is toxic in high doses, and its mechanism of action is not fully understood.
Direcciones Futuras
There are several future directions for the research on Octyl (Octyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannaicosa-2,9-dienoate)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannaicosa-2,9-dienoate. One direction is to study its mechanism of action in more detail to understand how it works. Another direction is to study its toxicity in more detail to determine the safe dosage for use in humans. Additionally, it can be used as a starting material for the synthesis of other stannoxane compounds with potential applications in various fields. Finally, it can be used in combination with other drugs to enhance their effectiveness against cancer and microbial infections.
Conclusion:
Octyl (Octyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannaicosa-2,9-dienoate)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannaicosa-2,9-dienoate is a stannoxane compound with potential applications in various fields. It has been found to have anticancer, antimicrobial, and antioxidant properties. It is easy to synthesize and is relatively stable, but its mechanism of action is not fully understood, and it is toxic in high doses. Future research on Octyl (Octyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannaicosa-2,9-dienoate)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannaicosa-2,9-dienoate should focus on studying its mechanism of action, toxicity, and potential applications in combination with other drugs.
Métodos De Síntesis
Octyl (Octyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannaicosa-2,9-dienoate)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannaicosa-2,9-dienoate can be synthesized using various methods. One of the most common methods involves the reaction of octyltin trichloride and salicylaldehyde in the presence of sodium carbonate. Another method involves the reaction of octyltin trichloride and salicylic acid in the presence of sodium carbonate. The product obtained is then reacted with dibutyltin oxide to form Octyl (Octyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannaicosa-2,9-dienoate)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannaicosa-2,9-dienoate.
Aplicaciones Científicas De Investigación
Octyl (Octyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannaicosa-2,9-dienoate)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannaicosa-2,9-dienoate has several scientific research applications. It has been found to have anticancer properties and has been used in the treatment of various types of cancers. It has also been found to have antimicrobial properties and has been used in the treatment of various bacterial and fungal infections. Additionally, it has been found to have antioxidant properties and has been used in the treatment of various oxidative stress-related diseases.
Propiedades
Número CAS |
17036-31-6 |
|---|---|
Nombre del producto |
Octyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannaicosa-2,9-dienoate |
Fórmula molecular |
C32H56O8Sn |
Peso molecular |
687.5 g/mol |
Nombre IUPAC |
4-O-[dibutyl-[(Z)-4-octoxy-4-oxobut-2-enoyl]oxystannyl] 1-O-octyl (Z)-but-2-enedioate |
InChI |
InChI=1S/2C12H20O4.2C4H9.Sn/c2*1-2-3-4-5-6-7-10-16-12(15)9-8-11(13)14;2*1-3-4-2;/h2*8-9H,2-7,10H2,1H3,(H,13,14);2*1,3-4H2,2H3;/q;;;;+2/p-2/b2*9-8-;;; |
Clave InChI |
OSILQYMASGMTIY-WFTKVDHJSA-L |
SMILES isomérico |
CCCCCCCCOC(=O)/C=C\C(=O)O[Sn](OC(=O)/C=C\C(=O)OCCCCCCCC)(CCCC)CCCC |
SMILES |
CCCCCCCCOC(=O)C=CC(=O)O[Sn](CCCC)(CCCC)OC(=O)C=CC(=O)OCCCCCCCC |
SMILES canónico |
CCCCCCCCOC(=O)C=CC(=O)O[Sn](CCCC)(CCCC)OC(=O)C=CC(=O)OCCCCCCCC |
Otros números CAS |
17036-31-6 |
Pictogramas |
Health Hazard; Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



